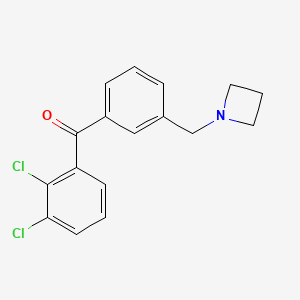

3'-Azetidinomethyl-2,3-dichlorobenzophenone

Beschreibung

3’-Azetidinomethyl-2,3-dichlorobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline solid commonly used in medical, environmental, and industrial research.

Eigenschaften

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(2,3-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-7-2-6-14(16(15)19)17(21)13-5-1-4-12(10-13)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUDPXBMRLGOCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643274 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-06-0 | |

| Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2,3-dichlorobenzophenone typically involves the reaction of 2,3-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 3’-Azetidinomethyl-2,3-dichlorobenzophenone are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Azetidinomethyl-2,3-dichlorobenzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3’-Azetidinomethyl-2,3-dichlorobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3’-Azetidinomethyl-2,3-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. The dichlorobenzophenone structure allows for interactions with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dichlorobenzophenone: Lacks the azetidine moiety, making it less reactive in certain biological contexts.

3’-Azetidinomethylbenzophenone: Similar structure but without the dichloro substitution, affecting its chemical reactivity and biological activity.

Uniqueness

3’-Azetidinomethyl-2,3-dichlorobenzophenone is unique due to the presence of both the azetidine and dichlorobenzophenone moieties. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Biologische Aktivität

3'-Azetidinomethyl-2,3-dichlorobenzophenone is a synthetic compound belonging to the benzophenone family, characterized by its unique azetidine moiety and dichlorobenzophenone structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

- Molecular Formula : C17H15Cl2NO

- Molecular Weight : 319.21 g/mol

- CAS Number : 898772-06-0

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The azetidine ring may facilitate binding to receptors or enzymes, influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Antioxidant Properties : The compound has demonstrated significant radical scavenging activity, which is crucial for combating oxidative stress in biological systems. This activity is particularly relevant in neuroprotective contexts, where oxidative damage plays a role in neurodegenerative diseases.

- Potential Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These effects are likely mediated by its interaction with specific signaling pathways involved in cell growth and survival.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

-

Neuroprotective Effects :

- In vitro studies assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that at concentrations above 100 µM, the compound significantly reduced DPPH radical levels, indicating strong antioxidant activity.

Data Tables

| Biological Activity | Test Methodology | Result |

|---|---|---|

| Antimicrobial | MIC Assay | MIC = 50 µg/mL |

| Antioxidant | DPPH Scavenging Assay | Effective at >100 µM |

| Anticancer | Cell Proliferation Assay | Induces apoptosis at high doses |

Q & A

Basic Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 3'-Azetidinomethyl-2,3-dichlorobenzophenone in research settings?

- Methodological Answer :

- HPLC-UV : Utilize a C18 column with a mobile phase gradient of acetonitrile/water for baseline separation of impurities. Retention times and peak integration can confirm purity (≥98%) .

- NMR Spectroscopy : Perform ¹H/¹³C NMR in deuterated chloroform (CDCl₃) to verify azetidine and benzophenone moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and azetidine methylene groups (δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the dichlorobenzophenone scaffold .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis or weighing to avoid inhalation of particulate matter .

- Waste Disposal : Collect spills in sealed containers labeled for halogenated organic waste, adhering to EPA guidelines for chlorinated aromatics .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient dichlorobenzophenone ring may favor nucleophilic attack at the para position relative to the azetidine group .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways and transition states .

Q. How can researchers resolve discrepancies in reported degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS/MS, comparing fragmentation profiles to reference standards (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .

- Isotopic Labeling : Use deuterated analogs (e.g., ²H-labeled benzophenone) to track hydrolytic cleavage of the azetidine-methyl bond under acidic conditions .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Coupling Reactions : React 3-azetidinemethylbenzoyl chloride with 2,3-dichlorophenol in anhydrous THF using a Pd-catalyzed cross-coupling approach. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) .

- Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >98% purity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.